

Roselipin 1A: A Technical Guide to its Biological Activity and Therapeutic Potential

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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

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Abstract

Roselipin 1A is a naturally occurring glycolipid isolated from the marine fungus *Gliocladium roseum* KF-1040. This molecule has garnered significant interest within the scientific community due to its potent and specific biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the biological activities of **Roselipin 1A**, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of **Roselipin 1A** as a potential therapeutic agent for metabolic disorders.

Introduction

Roselipins are a family of novel natural glycolipids that were first isolated from the culture broth of the marine fungus *Gliocladium roseum* KF-1040.^[1] This family includes Roselipins 1A, 1B, 2A, and 2B. Structurally, **Roselipin 1A** is a complex molecule characterized by a polyketide moiety with nine stereogenic centers, modified with a D-mannose and a D-arabinitol. Its primary and most well-documented biological activity is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride biosynthesis.^{[1][2]} By targeting DGAT, **Roselipin 1A** presents a promising avenue for the development of

therapies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Quantitative Biological Activity Data

The biological activity of **Roselipin 1A** has been quantified primarily through its inhibitory action on DGAT. The following table summarizes the available quantitative data.

Biological Target	Assay Type	Test System	IC50 Value (μM)	Reference
Diacylglycerol Acyltransferase (DGAT)	Enzyme Inhibition Assay	Rat Liver Microsomes	15 - 22	[1] [2]

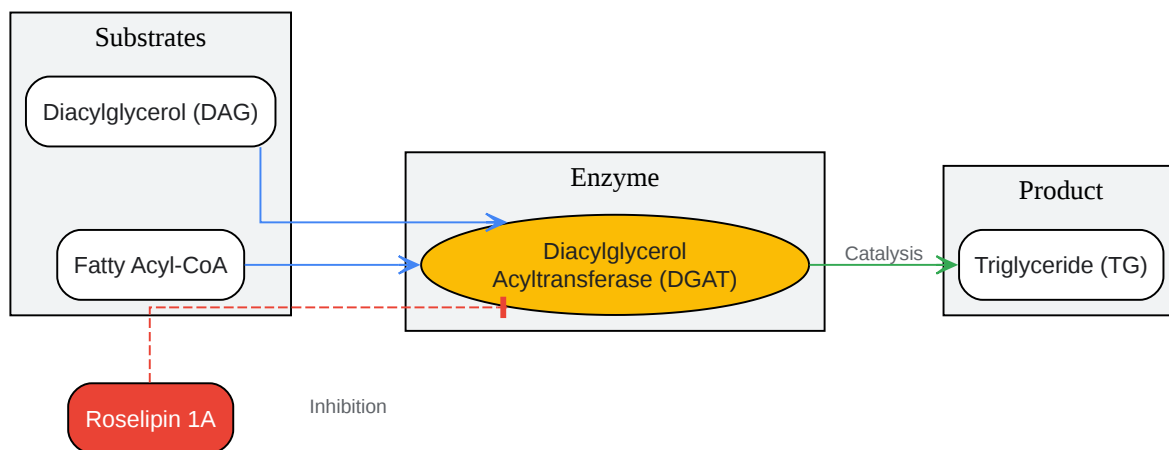
Note: The IC50 value is reported as a range, reflecting the data from the initial discovery.

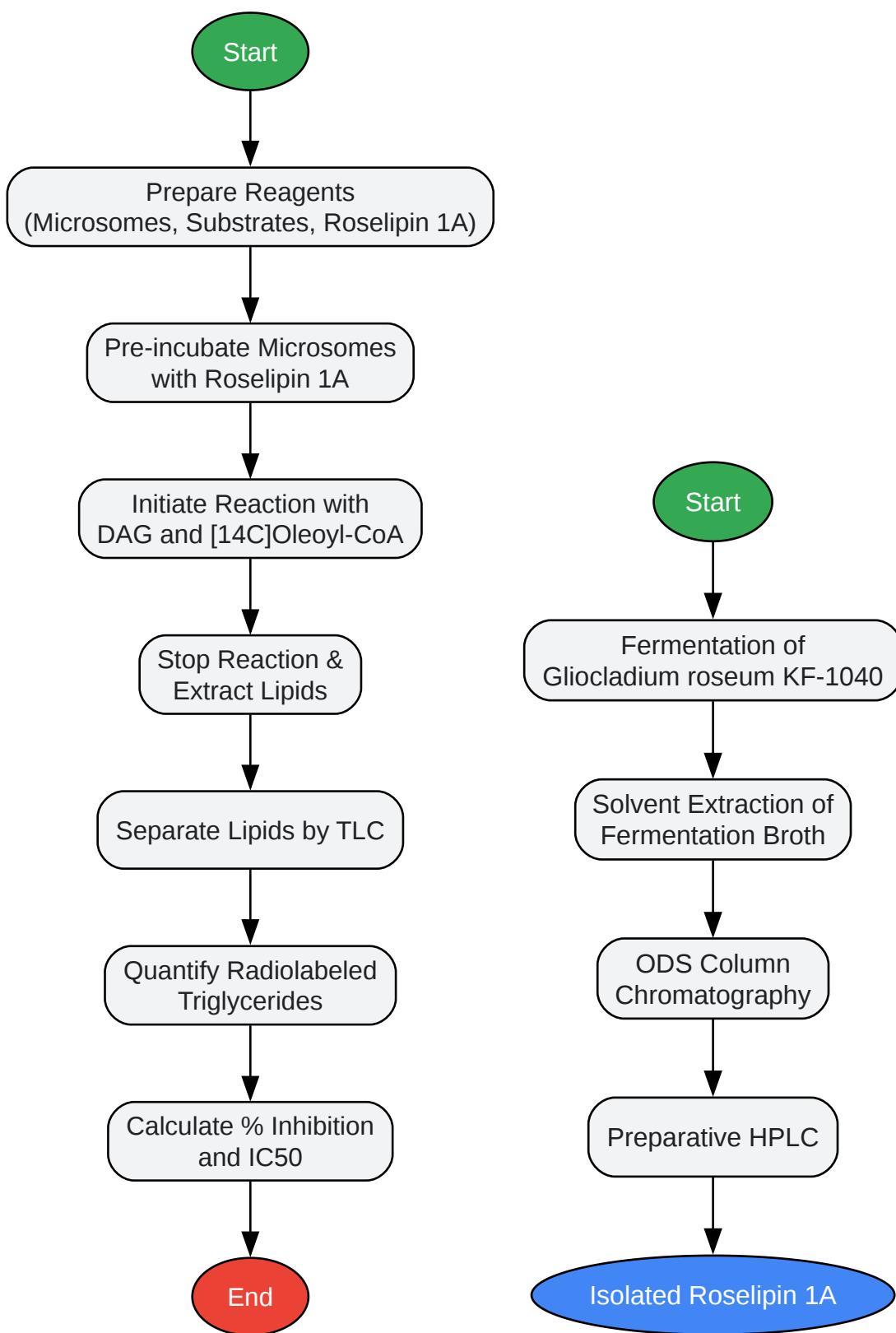
Preliminary studies have also suggested that roselipins exhibit antimicrobial activity against *Saccharomyces cerevisiae* and *Aspergillus niger*.[\[1\]](#) However, specific Minimum Inhibitory Concentration (MIC) or IC50 values for **Roselipin 1A** against these or other microbial strains are not yet available in the public domain. Similarly, detailed cytotoxic studies with corresponding IC50 values for **Roselipin 1A** against various cell lines have not been extensively reported.

Mechanism of Action: DGAT Inhibition

Roselipin 1A exerts its primary biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, the main storage form of energy in the body. By blocking the action of DGAT, **Roselipin 1A** effectively reduces the production of triglycerides. The proposed mechanism of action involves the binding of **Roselipin 1A** to the DGAT enzyme, likely at or near the active site, thereby preventing the binding of its natural substrates, diacylglycerol (DAG) and a fatty acyl-CoA. This leads to a decrease in triglyceride synthesis and subsequent lipid accumulation.

Signaling Pathway of DGAT Inhibition





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